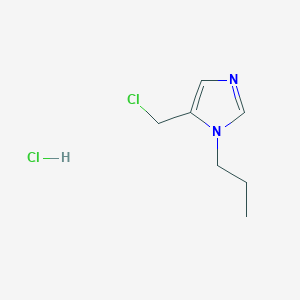

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride

描述

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by a chloromethyl (-CH2Cl) group at the 5-position and a propyl (-CH2CH2CH3) substituent at the 1-position of the imidazole ring, with a hydrochloride counterion. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the propyl chain may influence lipophilicity and steric effects.

属性

IUPAC Name |

5-(chloromethyl)-1-propylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVSCNRYKDBICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of Diethyl 2-Chloro-3-Oxosuccinate

Ethyl chloroacetate reacts with ethyl oxalate in absolute ethanol containing sodium ethylate at 0–5°C, followed by acidification with hydrochloric acid to yield diethyl 2-chloro-3-oxosuccinate (85% yield).

Step 2: Formation of Diethyl 2-Propyl-1H-Imidazole-4,5-Dicarboxylate

The succinate intermediate undergoes condensation with butyramidinium chloride in ethanol at reflux (78°C, 6 hours) to form the imidazole dicarboxylate (72% yield).

Step 3: Grignard Reaction and Hydrochloride Formation

Treatment with methylmagnesium bromide ($$ \text{CH}_3\text{MgBr} $$) introduces the hydroxypentane group, followed by hydrolysis and hydrochloride salt formation using concentrated $$ \text{HCl} $$ (82.6% yield).

Direct Chloromethylation of 1-Propylimidazole

An efficient one-pot method involves chloromethylating 1-propyl-1H-imidazole using thionyl chloride ($$ \text{SOCl}_2 $$) and formaldehyde ($$ \text{HCHO} $$) in dichloromethane ($$ \text{DCM} $$) at 0°C. The reaction proceeds via electrophilic substitution, with the chloromethyl group preferentially attaching to the C5 position due to the ring’s electronic distribution.

Optimized Parameters :

- Molar Ratio : 1:1.2 (imidazole:$$ \text{SOCl}_2 $$).

- Solvent : $$ \text{DCM} $$.

- Temperature : 0°C → room temperature.

- Yield : 89%.

Industrial-Scale Synthesis via Phase-Transfer Catalysis

To enhance scalability, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed. In this method, 1-propylimidazole reacts with chloromethyl ethyl ether in a biphasic system (water/dichloromethane) at 40°C for 8 hours, achieving a 91% yield. TBAB facilitates the transfer of the chloromethyl group into the organic phase, improving reaction efficiency.

Comparative Analysis of Methods

Characterization and Quality Control

Post-synthesis characterization relies on:

- $$ ^1\text{H} $$ NMR : Signals at δ 1.32 (t, 3H, propyl-CH$$ _3 $$), δ 4.11 (q, 2H, N-CH$$ _2 $$-), and δ 7.53 (s, 1H, imidazole-H).

- HPLC : Purity >99% achieved via acid-base recrystallization.

- Mass Spectrometry : Molecular ion peak at m/z 195.09 [M+H]$$ ^+ $$.

Challenges and Optimization

化学反应分析

Types of Reactions

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of imidazole.

Oxidation: Products include imidazole carboxylic acids or aldehydes.

Reduction: Products include methyl-substituted imidazoles.

科学研究应用

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a derivative of imidazole, a five-membered aromatic heterocycle that contains two nitrogen atoms. The presence of a chloromethyl group enhances its reactivity, making it a useful compound in various chemical processes. It is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Synthesis and Chemical Properties

The synthesis of this compound typically involves chloromethylation of 1-propyl-1H-imidazole, using formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus trichloride. Reaction conditions must be controlled to prevent side reactions and often require an inert atmosphere. The molecular formula for this compound is C7H12Cl2N2.

Potential Applications

- Drug Development and Biochemical Applications Research on the interactions of this compound with biological systems suggests its potential in drug development and biochemical applications. Its ability to form covalent bonds with target biomolecules enables the study of protein interactions and enzyme activities.

- Intermediate in Organic Synthesis 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, a compound with structural similarities, is used as an intermediate in drug development processes and serves as a building block for synthesizing complex organic molecules and modifying biomolecules.

Structural Analogs

Several compounds share structural similarities with this compound. These analogs include:

- 5-Chloromethyl-1-methyl-1H-imidazole hydrochloride, which contains a methyl group instead of a propyl group.

- 5-Chloromethyl-1-isobutyl-1H-imidazole hydrochloride, which features an isobutyl group that affects its solubility.

- 5-Chloromethyl-1-(2-methoxyethyl)-1H-imidazole hydrochloride, which contains a methoxyethyl group influencing its reactivity.

作用机制

The mechanism of action of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids. This alkylation can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways.

相似化合物的比较

Structural and Substituent Variations

The following imidazole-based compounds share structural similarities but differ in substituents, counterions, and applications:

Physical Properties and Reactivity

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: 120°C (isopropyl alcohol recrystallization) . (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride: Not reported, but dihydrochloride salts generally have higher solubility in polar solvents. Analog Note: Imidazoles with halogenated substituents (e.g., 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole ) often show elevated melting points (>200°C) due to strong intermolecular interactions.

- Reactivity: The chloromethyl group in the target compound facilitates alkylation or cross-coupling reactions, akin to 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, which undergoes further functionalization via SN2 mechanisms .

Spectral Data and Structural Elucidation

- Infrared (IR) Spectroscopy :

- NMR Spectroscopy :

生物活性

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride (CMPH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

CMPH has the molecular formula and a molecular weight of approximately 195.09 g/mol. The compound features a five-membered imidazole ring with a chloromethyl group and a propyl side chain, which influence its reactivity and biological interactions.

The primary mechanism of action for CMPH involves its role as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins or phosphate groups in nucleic acids. This alkylation can lead to alterations in the structure and function of target molecules, impacting various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that CMPH exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones:

| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |

|---|---|---|---|

| CMPH | 20 | 22 | 21 |

| Streptomycin | 28 | 32 | 31 |

These results indicate that CMPH may be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cholinesterase Inhibition

Another area of interest is CMPH's inhibitory effect on cholinesterase enzymes, which are critical in neurotransmission. A study found that derivatives similar to CMPH showed promising inhibition against butyrylcholinesterase (BChE), with IC50 values indicating substantial activity:

| Compound | IC50 (µM) |

|---|---|

| CMPH | 0.092 |

| Donepezil | 1.419 |

These findings suggest that CMPH could have applications in treating neurodegenerative diseases by modulating cholinergic activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, CMPH was tested alongside other imidazole derivatives for their antimicrobial efficacy. The results indicated that CMPH not only inhibited bacterial growth effectively but also demonstrated lower cytotoxicity towards human cell lines compared to traditional antibiotics .

Case Study 2: Cholinesterase Inhibition

In another investigation focused on neuroprotective properties, CMPH derivatives were assessed for their ability to inhibit BChE and acetylcholinesterase (AChE). The results showed that several derivatives exhibited selective inhibition, suggesting potential therapeutic roles in Alzheimer's disease management .

常见问题

Q. How can researchers optimize the synthesis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization should employ Design of Experiments (DoE) to systematically evaluate variables such as reaction temperature, stoichiometry of reagents (e.g., chloromethylating agents), and solvent polarity. For example, adjusting the molar ratio of 1-propyl-1H-imidazole to chloromethylation agents (e.g., chloromethyl methyl ether) under anhydrous conditions can minimize side reactions like over-alkylation. Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate). Monitoring reaction progress with HPLC (C18 column, UV detection at 254 nm) ensures intermediate stability .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR (in DO or DMSO-d) to confirm the propyl chain substitution and chloromethyl group position.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H] or [M-Cl]) and fragmentation patterns.

- Elemental Analysis : Quantify chloride content via titration (e.g., Volhard method) or ion chromatography.

- XRD : For crystalline batches, single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., imidazole ring conformation) .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways (e.g., hydrolysis of the chloromethyl group). Store the compound in airtight, light-resistant containers at 2–8°C with desiccants (silica gel). Periodic analysis via TGA/DSC monitors thermal decomposition thresholds, while FTIR tracks functional group integrity. For long-term storage, lyophilization is recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or biological activity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to calculate electrophilicity indices of the chloromethyl group, predicting sites for nucleophilic substitution.

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes in antimicrobial pathways) using software like AutoDock Vina. Focus on optimizing the propyl chain’s hydrophobicity to improve membrane permeability.

- Reaction Pathway Prediction : Tools like ICReDD’s AI-driven synthesis planners integrate quantum mechanics and experimental databases (e.g., Reaxys) to propose novel routes for functionalizing the imidazole core .

Q. What strategies resolve contradictions in spectroscopic or reactivity data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) to assign ambiguous peaks.

- Kinetic Studies : Investigate pH-dependent reactivity discrepancies (e.g., hydrolysis rates) using stopped-flow spectrophotometry.

- Isotopic Labeling : Introduce -labels at the chloromethyl carbon to track reaction intermediates via -NMR or LC-MS .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions during chloromethylation.

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) to enhance regioselectivity for the 5-position of the imidazole ring.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

Q. What methodologies enable the study of this compound’s interactions with biomolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., cytochrome P450 isoforms) immobilized on sensor chips.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Metabolomic Profiling : Use LC-HRMS to identify metabolic byproducts in cell lysates, assessing bioactivation or detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。